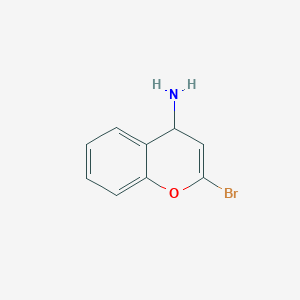

2-Bromo-4H-chromen-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

2-bromo-4H-chromen-4-amine |

InChI |

InChI=1S/C9H8BrNO/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5,7H,11H2 |

InChI Key |

OMRBLNWUDFORDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C=C(O2)Br)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environments of hydrogen atoms in a molecule. For 2-Bromo-4H-chromen-4-amine, a ¹H NMR spectrum would be expected to show distinct signals for the amine (-NH₂) protons, the proton at the C4 position, the vinylic proton at C3, and the four protons on the aromatic ring. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J, in Hz) would provide critical information for assigning each signal to a specific proton, confirming the compound's core structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet | N/A |

| C3-H | 5.5 - 6.5 | Singlet/Doublet | N/A |

| C4-H | 4.5 - 5.5 | Doublet/Multiplet | N/A |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (in chromen-4-one precursor) | 170 - 180 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H / C-C | 110 - 140 |

| C2 (C-Br) | 115 - 125 |

| C3 | 120 - 130 |

For derivatives containing a phosphonate (B1237965) group, such as (2-amino-3-cyano-4H-chromen-4-yl)phosphonates, Phosphorus-31 NMR (³¹P NMR) is an indispensable tool. This technique is highly specific to the phosphorus nucleus, providing information about its chemical environment and bonding. In cases where a new chiral center is created at the C4 position upon addition of the phosphonate moiety, and another chiral center exists at the phosphorus atom, ³¹P NMR can be used to identify and quantify the resulting diastereomers. For example, the synthesis of an ethyl phenyl H-phosphinate derivative of a chromene resulted in a mixture of two diastereomers, which was confirmed by its ³¹P NMR spectrum. mtak.hu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a molecular "fingerprint." For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring and the pyran ring, C-O ether stretching, and the C-Br stretching vibration.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound Note: This table is illustrative of expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene C-H | Stretch | 3010 - 3095 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

Mass Spectrometry for Molecular Composition Confirmation (e.g., LC-HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), can determine the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques like electrospray ionization (ESI-MS) are commonly used to generate ions of the target molecule. The mass spectrum of this compound would show a characteristic molecular ion peak [M]+. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion would appear as a pair of peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise spatial arrangement of atoms, bond lengths, and bond angles. While obtaining suitable crystals of the parent this compound can be challenging, derivatives are often synthesized to facilitate crystallization. Studies have successfully used single-crystal XRD analysis to determine the crystal structures of related (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives. mtak.hu Such an analysis provides unambiguous proof of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. researchgate.net

Table 4: Representative Data from X-ray Crystallographic Analysis of a 4H-Chromene Derivative Source: Based on data for N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.1041 |

| b (Å) | 7.7519 |

| c (Å) | 14.7974 |

| β (°) | 97.088 |

Advanced Structural Analysis Techniques

Advanced analytical methods are crucial for a comprehensive understanding of the three-dimensional architecture and intermolecular forces that govern the properties of crystalline solids. For this compound, techniques such as Hirshfeld surface analysis and detailed studies of non-covalent interactions provide profound insights into its crystal packing and supramolecular assembly.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their nearest neighbors. The analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

Key findings from analyses of similar bromo-substituted heterocyclic compounds indicate that several types of interactions are generally significant:

H···H Contacts: Often representing the largest contribution to the Hirshfeld surface, these contacts are indicative of van der Waals forces and are abundant due to the high proportion of hydrogen atoms on the molecular surface.

O···H/H···O and N···H/H···N Contacts: These interactions are characteristic of hydrogen bonds, which are strong, directional forces that play a critical role in defining the supramolecular architecture. The presence of amine (-NH₂) and ether (-O-) functionalities in this compound suggests these would be significant contributors.

C···H/H···C Contacts: These are typically weaker interactions, often associated with C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

Br···H/H···Br and Br···C/C···Br Contacts: The presence of a bromine atom introduces the possibility of halogen bonding and other dipole-dipole interactions, which can significantly influence crystal packing.

The analysis often involves mapping the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which are crucial for stabilizing the crystal structure.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Chromene and Bromo-Substituted Compounds (Note: Data is illustrative based on analyses of similar compounds, not this compound itself)

Supramolecular Studies and Non-Covalent Interactions

Supramolecular chemistry focuses on the organization of molecules into larger, functional assemblies through non-covalent interactions. These interactions, while weaker than covalent bonds, are fundamental in crystal engineering, molecular recognition, and biology. The study of these forces in this compound is essential for understanding its solid-state behavior.

The crystal structure of a molecule is the result of a delicate balance of various attractive and repulsive non-covalent forces. In chromene derivatives, these interactions dictate the formation of specific three-dimensional architectures.

Key non-covalent interactions relevant to this compound include:

Hydrogen Bonds: The amine group (-NH₂) is a potent hydrogen bond donor, while the oxygen atom in the chromene ring and the nitrogen of the amine group can act as acceptors. These interactions are expected to form robust synthons, such as chains or dimers, that form the primary framework of the crystal structure.

Halogen Bonds: The bromine substituent can act as a Lewis acidic region (a σ-hole) and interact with Lewis bases like oxygen or nitrogen atoms. This type of directional interaction is increasingly recognized as a valuable tool in crystal engineering.

π-π Stacking: The aromatic benzene (B151609) ring of the chromene moiety can interact with adjacent rings through π-π stacking. These interactions, characterized by centroid-to-centroid distances typically between 3.3 and 3.8 Å, contribute to the stabilization of the crystal packing.

C-H···π Interactions: These involve a hydrogen atom from a C-H bond interacting with the face of an aromatic ring, further contributing to the cohesion of the molecular assembly.

van der Waals Forces: These non-specific, dispersive forces are ubiquitous and provide a general cohesive energy to the crystal lattice.

The interplay of these forces results in a unique supramolecular assembly. For example, hydrogen bonds might link molecules into one-dimensional chains, which are then organized into a three-dimensional structure by weaker π-π stacking and C-H···π interactions. The study of these packing motifs is crucial for predicting and controlling the physical properties of the solid material.

Table 2: Summary of Potential Non-Covalent Interactions in this compound

Reactivity and Chemical Transformations of 2 Bromo 4h Chromen 4 Amine

Reactivity of the Bromine Moiety at Position 2

The bromine atom at the C2 position of the 4H-chromene ring is analogous to a vinyl bromide, rendering it susceptible to a variety of substitution and coupling reactions.

The C2-bromine can be displaced by various nucleophiles, although this transformation often requires conditions that can also affect other parts of the molecule. The electron-donating character of the ring oxygen can influence the reactivity at this position. Reactions with strong nucleophiles can lead to the formation of 2-substituted-4H-chromen-4-amine derivatives. For instance, reaction with alkoxides or phenoxides could yield the corresponding ether derivatives, while reaction with thiols would produce thioethers.

It is important to note that the reaction conditions must be carefully controlled to avoid competing reactions, such as those involving the amine group at C4 or potential rearrangements of the chromene ring.

The bromine atom at the C2 position is well-suited for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromo-chromene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C2 position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C2 position of the chromene and a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method is highly effective for synthesizing 2-alkynyl-4H-chromene derivatives, which are valuable precursors for further transformations.

Heck Coupling: The Heck reaction enables the arylation or vinylation of the C2 position by coupling with an alkene in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction proceeds via a different mechanism involving migratory insertion and beta-hydride elimination.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions at C2

| Reaction | Coupling Partner | Catalyst System | Resulting C2-Substituent |

| Suzuki | Organoboronic acid/ester | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Heck | Alkene | Pd catalyst, Base | Aryl, Vinyl |

Transformations Involving the Amine Functional Group at Position 4

The primary amine at the C4 position is a key site of reactivity, behaving as a potent nucleophile.

Alkylation: The primary amine can undergo alkylation with alkyl halides or other alkylating agents. chemguide.co.uk However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as the formation of a quaternary ammonium salt. chemguide.co.uk To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective strategy.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is typically high-yielding and serves not only to introduce new functional groups but also to protect the amine during subsequent transformations on other parts of the molecule. The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions.

The nucleophilic nature of the primary amine allows it to react with a wide array of electrophiles. nih.gov

Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgnih.gov This reaction is typically acid-catalyzed and reversible. libretexts.org

Reaction with Isocyanates and Isothiocyanates: Reaction with isocyanates and isothiocyanates yields urea and thiourea derivatives, respectively. These reactions are generally efficient and proceed under mild conditions.

Diazotization: Treatment of the primary arylamine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would lead to the formation of a diazonium salt. libretexts.org While often unstable, these intermediates are highly versatile and can be substituted by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl), providing access to a broad spectrum of 4-substituted chromene derivatives. libretexts.org

Table 2: Representative Reactions of the C4-Amine Group

| Electrophile | Reaction Type | Product Functional Group |

| Alkyl Halide | Alkylation | Secondary/Tertiary Amine, Quaternary Salt |

| Acid Chloride/Anhydride | Acylation | Amide |

| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |

| Isocyanate | Addition | Urea |

| Nitrous Acid | Diazotization | Diazonium Salt |

Reactivity of the 4H-Chromene Core

The 4H-chromene ring itself possesses inherent reactivity. The heterocyclic system is not aromatic and contains a reactive double bond within the pyran ring. nih.gov This double bond can undergo various addition reactions. For example, hydrogenation would lead to the corresponding chroman derivative. Electrophilic addition of halogens (e.g., bromine) could result in the formation of a dihalo-chroman.

Furthermore, the 4H-chromene system can be susceptible to ring-opening reactions under certain conditions, particularly under strong acidic or basic conditions, which could lead to the formation of substituted phenolic compounds. The stability of the ring is influenced by the nature of the substituents present on both the benzene (B151609) and pyran portions of the molecule.

Electrophilic Aromatic Substitution on the Benzo Ring

The benzo ring of the 2-Bromo-4H-chromen-4-amine scaffold is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the benzene ring. The ether oxygen of the pyran ring is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic system through resonance. Conversely, the rest of the heterocyclic ring can be considered as a whole substituent, and its electronic influence must be taken into account.

In related benzopyran systems, electrophilic attack on the aromatic ring has been observed. For instance, the electrophilic cyclization of substituted propargylic aryl ethers to form 2H-benzopyrans demonstrates the capacity of the aromatic ring to participate in such reactions. nih.gov While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the general principles of EAS on substituted benzene rings provide a predictive framework. wikipedia.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the reactive pyran ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Products (Positions of Substitution) |

| Nitration | HNO₃, H₂SO₄ | 6-nitro and 8-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 6-bromo and 8-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | 6-sulfonic acid and 8-sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-acyl and 8-acyl derivatives |

Note: The predictions in this table are based on the general directing effects of an ether oxygen substituent on a benzene ring.

Reactions Involving the Pyran Ring System

The pyran ring of this compound is characterized by a C2-C3 double bond bearing a bromo and an amino group at positions 2 and 4, respectively. This arrangement imparts specific reactivity to the heterocyclic core. The enamine-like character of the C4-N bond and the presence of a vinyl bromide moiety at C2 are key determinants of its chemical behavior.

The synthesis of various 2-amino-4H-chromenes often involves a multicomponent reaction, highlighting the reactivity of the pyran ring's precursors. nih.govfrontiersin.orgnih.govias.ac.inresearchgate.net Post-synthetic modifications of the 2-amino-4H-chromene scaffold are also of significant interest. While direct transformations of this compound are not extensively reported, the reactivity of related 2-amino-4H-pyrans and chromenes provides valuable insights.

Reactions at the C4-amino group, such as acylation or alkylation, are plausible transformations. The double bond in the pyran ring could potentially undergo addition reactions, although the electron-donating amino group might modulate its reactivity towards electrophiles. The C2-bromo substituent can be a site for nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions, offering a handle for further functionalization.

Regioselectivity and Stereoselectivity in Functionalization Reactions

Regioselectivity:

As discussed in the context of electrophilic aromatic substitution, the regioselectivity of reactions on the benzo ring is primarily controlled by the directing effect of the ether oxygen, favoring substitution at the C6 and C8 positions.

In reactions involving the pyran ring, regioselectivity will be crucial. For instance, in a potential electrophilic addition to the double bond, the position of attack would be influenced by the electronic effects of the bromo and the broader chromene structure. Theoretical studies on related heterocyclic systems like benzofuran and indole show that the position of electrophilic attack on the heterocyclic ring is a subtle interplay of electronic factors. stackexchange.compixel-online.net

Stereoselectivity:

The C4 position of this compound is a stereocenter. Therefore, reactions that introduce a new substituent at this position or modify the existing amino group could proceed with stereoselectivity, leading to the formation of diastereomers or enantiomers. The enantioselective synthesis of 2-amino-4H-chromenes has been achieved through organocatalytic methods, indicating that the stereochemistry at C4 can be controlled. tandfonline.com Any transformation involving the C4 position would need to consider the stereochemical outcome, which could be influenced by the reaction mechanism and the presence of chiral reagents or catalysts.

Derivatization and Analog Development Based on 2 Bromo 4h Chromen 4 Amine Scaffold

Synthesis of Substituted 2-Amino-4H-chromene Analogues

The most prevalent and efficient method for synthesizing 2-amino-4H-chromene derivatives is the one-pot, three-component condensation reaction. nih.govias.ac.in This strategy typically involves the reaction of an activated phenol (B47542) (such as resorcinol (B1680541) or naphthol), an aldehyde, and a compound with an active methylene (B1212753) group, most commonly malononitrile (B47326). researchgate.net This convergent approach is valued for its atom economy, procedural simplicity, and the ability to generate a diverse library of complex molecules in a single step. ias.ac.in

Various catalysts can be employed to facilitate this reaction, including organic bases like piperidine (B6355638) or triethylamine, as well as heterogeneous catalysts. nih.govresearchgate.netmdpi.com The reaction conditions are generally mild, often proceeding at room temperature or under reflux in a solvent like ethanol. nih.govmdpi.com Microwave-assisted synthesis has also been shown to accelerate the reaction, leading to rapid and efficient production of the desired chromene analogues. ias.ac.in

The versatility of this reaction allows for a wide range of substituents to be incorporated into the final structure by simply varying the starting aldehyde and phenol components. This has led to the synthesis of numerous analogues, including those with cyano, aryl, and pyrazole (B372694) groups.

Table 1: Examples of Synthesized 2-Amino-4H-chromene Analogues

| Compound Name | Starting Materials | Catalyst | Reference |

| 2-Amino-3-cyano-7-hydroxy-4-aryl-4H-chromenes | Resorcinol, Aryl aldehydes, Malononitrile | L-proline | researchgate.net |

| 2-Amino-3-cyano-6,7-methylendioxy-4-(pyridin-4-yl)-4H-chromene | 3,4-Methylenedioxyphenol, 4-Pyridinecarboxaldehyde, Malononitrile | Piperidine | mdpi.com |

| 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | Salicylaldehydes, Nitroalkanes, Malononitrile | DBU | nih.gov |

| Libraries of 2-amino-4H-benzo[f]chromenes | 2-Naphthols, Pyrazole-4-carbaldehydes, Malononitrile | Ammonium acetate | ias.ac.in |

Development of other Halogenated Chromene Derivatives

The synthesis of halogenated 2-amino-4H-chromene derivatives is readily achieved using the aforementioned multi-component reaction strategy. Instead of post-synthesis halogenation of the chromene ring, the halogen atom is typically introduced as part of one of the initial building blocks. For instance, using a halogen-substituted aldehyde or phenol in the condensation reaction directly yields the corresponding halogenated chromene product. nih.govmdpi.com

This approach has been used to synthesize a variety of bromo- and chloro-substituted 2-amino-4H-chromenes. For example, the reaction of a bromo-substituted benzaldehyde (B42025) with a phenol and malononitrile produces a 4-(bromophenyl)-4H-chromene derivative. mdpi.com Similarly, starting with a 5-bromosalicylaldehyde (B98134) leads to the formation of a 6-bromo-2-amino-4H-chromene. nih.gov The position and type of halogen can be precisely controlled, which is crucial for studying structure-activity relationships, as halogenation can significantly influence the lipophilicity and biological activity of the final compound. researchgate.net

Beyond the 2-amino derivatives, other classes of halogenated chromenes are also synthetically accessible. For instance, 4-bromo-2H-chromenes can be prepared from the corresponding chroman-4-ones by reaction with phosphorus tribromide. researchgate.net Additionally, methods for the direct halogenation of certain chromene scaffolds, such as 2-(methylthio)-4H-chromen-4-ones at the C-3 position, have been developed using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). organic-chemistry.org

Table 2: Examples of Synthesized Halogenated Chromene Derivatives

| Compound Name | Synthetic Approach | Reference |

| 2-Amino-4-(4-bromophenyl)-3-cyano-6,7-methylendioxy-4H-chromene | Three-component reaction with 4-bromobenzaldehyde | mdpi.com |

| 2-Amino-4-(2-chlorophenyl)-3-cyano-6,7-methylendioxy-4H-chromene | Three-component reaction with 2-chlorobenzaldehyde | mdpi.com |

| 6-Bromo-2-amino-4-(nitromethyl)-4H-chromene-3-carbonitrile | Three-component reaction with 5-bromosalicylaldehyde | nih.gov |

| 4-Bromo-2H-chromenes | Reaction of chroman-4-ones with PBr₃ | researchgate.net |

| 3-Halo-2-(methylthio)-4H-chromen-4-ones | Direct halogenation with NCS/NBS | organic-chemistry.org |

Utilizing the 2-Amino-4H-chromene Scaffold as a Versatile Synthetic Precursor

The 2-amino-4H-chromene scaffold, once synthesized, represents a versatile platform for further chemical modifications, although the primary route to structural diversity remains the initial multi-component synthesis. The functional groups inherent in the scaffold—particularly the amino group at the C-2 position and the cyano group often present at C-3—are potential sites for subsequent derivatization.

While the literature heavily focuses on the one-pot synthesis of the chromene ring itself, the reactivity of the resulting products can be exploited. The primary amine group can undergo a variety of chemical transformations common to amines, such as acylation, alkylation, or Schiff base formation, allowing for the introduction of new functionalities and the extension of the molecular structure. Derivatization is a common strategy in medicinal chemistry to modify the characteristics of a lead compound. nih.gov

The synthetic utility of the multi-component reactions lies in their ability to rapidly generate a wide range of structurally diverse chromenes. This diversity is crucial for screening and identifying compounds with desired biological properties, such as antitumor or antimicrobial activities. ias.ac.inresearchgate.net Therefore, the versatility is primarily expressed through the flexibility of the initial synthesis rather than extensive post-synthesis modification of a single precursor.

Theoretical and Computational Studies of 2 Bromo 4h Chromen 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in optimizing the molecular geometry of 2-Bromo-4H-chromen-4-amine and in exploring its electronic landscape. Recent studies on various 2-amino-4H-chromene derivatives have employed DFT methods, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, to provide insights into their molecular architecture and reactive nature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Energy Gaps)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich amino group and the fused benzene (B151609) ring, while the LUMO would likely be distributed over the pyran ring and the electron-withdrawing bromine atom. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Substituted 4H-Chromene Derivative

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: The values in this table are hypothetical and for illustrative purposes to show the type of data obtained from DFT calculations on a related chromene scaffold.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored in shades of red), are susceptible to electrophilic attack. Conversely, electron-deficient regions with positive potential (colored in blue) are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group and the oxygen atom of the pyran ring, indicating their nucleophilic character. The hydrogen atoms of the amine group and the area around the bromine atom would be expected to exhibit a positive electrostatic potential, highlighting them as potential sites for electrophilic interaction.

Reactivity Descriptors and Chemical Behavior Prediction

DFT calculations can be used to determine a range of global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals and provide a more nuanced understanding of the molecule's behavior in chemical reactions. Key reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (1/η), representing the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

These descriptors for this compound would provide a quantitative basis for predicting its reactivity in various chemical transformations.

Table 2: Illustrative Global Reactivity Descriptors for a Substituted 4H-Chromene Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 3.5 |

| Electrophilicity Index (ω) | 2.66 |

Note: The values in this table are hypothetical and for illustrative purposes based on typical values for related chromene scaffolds.

Mechanistic Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state characterization is particularly crucial as it allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, chemists can gain a deeper understanding of the reaction kinetics and the factors that influence the reaction rate. For instance, in a substitution reaction at the bromine-bearing carbon, computational modeling could help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Analysis of Aromaticity and Stability within the Chromene System

The stability of the 4H-chromene scaffold is influenced by the aromaticity of its fused benzene ring. Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons.

Advanced Applications in Organic Synthesis Research

Utilization as Building Blocks for Complex Organic Molecules

The dual functionality of 2-Bromo-4H-chromen-4-amine makes it an exemplary building block for the synthesis of intricate molecular structures. The bromine atom at the C2 position serves as a key electrophilic site, amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is pivotal for its application in constructing more complex derivatives.

Key transformations leveraging the 2-bromo substituent include:

Palladium-catalyzed cross-coupling reactions: The bromo group can readily participate in well-established cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the synthesis of highly functionalized chromene derivatives.

Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nature of the pyran ring can facilitate the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides. This provides a direct route to novel 2-substituted-4-amino-4H-chromenes.

Lithiation and subsequent electrophilic quench: Similar to other bromo-heterocycles, the bromine atom can be exchanged with lithium using organolithium reagents. researchgate.nethud.ac.uk The resulting 2-lithio-4H-chromen-4-amine intermediate can then react with a diverse array of electrophiles to introduce new functional groups.

The 4-amino group, in turn, can be utilized for further derivatization, such as acylation, alkylation, or participation in condensation reactions, adding another layer of complexity to the molecules being synthesized. The strategic combination of reactions at both the C2 and C4 positions allows for a modular and efficient approach to building complex molecular frameworks based on the chromene core.

| Reaction Type | Reagents/Catalysts | Introduced Substituent |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Ether groups |

Integration into Multi-Component Reaction Sequences for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. nih.gov The 2-amino-4H-chromene scaffold itself is often synthesized via MCRs, typically involving a salicylaldehyde (B1680747) derivative, a malononitrile (B47326) derivative, and a third component. frontiersin.orgnih.gov this compound can be integrated into diversity-oriented synthesis (DOS) strategies that leverage MCRs in several ways.

One approach involves using a pre-functionalized starting material, such as a 2-bromosalicylaldehyde, in a three-component reaction to directly generate the 2-bromo-4H-chromene core. The resulting product, bearing the versatile bromine handle, can then be subjected to a library of follow-up reactions (e.g., cross-coupling) to rapidly generate a diverse set of analogues.

Alternatively, the parent 2-amino-4H-chromene can be synthesized first and then brominated. The resulting this compound serves as a common intermediate that can be diversified through subsequent reactions. This strategy allows for the late-stage introduction of complexity and is highly amenable to the production of compound libraries for screening purposes. The ability to combine the efficiency of MCRs with the post-synthesis derivatization capabilities offered by the bromo group makes this compound a valuable asset in diversity-oriented synthesis. nih.gov

| MCR Starting Materials | Key Feature | Application in DOS |

| Salicylaldehyde, Malononitrile, Amine | Efficient one-pot synthesis of the 2-amino-4H-chromene core. nih.gov | Rapid access to the core scaffold for subsequent bromination and diversification. |

| 2-Bromosalicylaldehyde, Malononitrile, Amine | Direct incorporation of the bromo-substituent during the MCR. | Generates a versatile intermediate ready for parallel derivatization. |

Precursors for Novel Heterocyclic Ring Systems and Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of novel, fused heterocyclic systems. The reactivity of both the bromo and amino groups can be harnessed to construct new rings onto the chromene framework.

For instance, intramolecular cyclization reactions can be designed where the 4-amino group, or a derivative thereof, acts as a nucleophile to displace the 2-bromo substituent, leading to the formation of a new ring system. Conversely, the amino group can be functionalized with a side chain containing an electrophilic center, which can then undergo an intramolecular reaction with the C3 position of the chromene ring.

Furthermore, the 2-bromo substituent can be transformed into other reactive groups that can participate in cyclization reactions. For example, conversion to a 2-azido group followed by thermal or photochemical nitrene insertion could lead to novel fused aziridine (B145994) or expanded ring systems. Similarly, a Sonogashira coupling with an appropriately functionalized alkyne could set the stage for a subsequent intramolecular cyclization, yielding complex polycyclic aromatic systems. These strategies highlight the potential of this compound as a versatile platform for the exploration of new chemical space and the generation of unique heterocyclic scaffolds.

| Reaction Strategy | Potential Fused Ring System |

| Intramolecular N-alkylation | Dihydropyrano-pyrazines or similar N-heterocycles |

| Palladium-catalyzed intramolecular C-N coupling | Fused pyridopyrans |

| Cyclization following functionalization | Polycyclic aromatic systems, fused aziridines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.